Hexaketocyclohexane hydrate

Description

Historical Context and Nomenclature Challenges: The Case of Dodecahydroxycyclohexane Dihydrate

The history of the compound commercially known as "hexaketocyclohexane octahydrate" is marked by a significant nomenclature challenge. For a long period, it was believed to be the octahydrate of cyclohexane-1,2,3,4,5,6-hexone (C₆O₆·8H₂O). wikipedia.org This substance was first synthesized in 1862 by Joseph Udo Lerch through the oxidation of benzenehexol or tetrahydroxy-p-benzoquinone. wikipedia.org It was later characterized by Rudolf Nietzki and Theodor Benckiser in 1885. wikipedia.org

However, suspicions about its true structure emerged as early as the 1950s. wikipedia.org It wasn't until 2005 that X-ray diffraction analysis definitively confirmed that the compound is, in fact, dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O). wikipedia.orgiucr.org In this structure, each carbon atom of the cyclohexane (B81311) ring is a geminal diol, meaning it is bonded to two hydroxyl (-OH) groups, and the crystal lattice incorporates two water molecules. wikipedia.orgiucr.orgresearchgate.netresearchgate.net This misidentification is a notable case in chemical history, and the outdated name "hexaketocyclohexane octahydrate" still persists in commercial listings. wikipedia.orgnih.gov

The confusion also extends to related compounds, such as "cyclopentanepentone pentahydrate," which is now understood to be decahydroxycyclopentane. wikiwand.com

Table 1: Nomenclature and Chemical Formula

| Common Name/Synonym | Correct Chemical Name | Molecular Formula |

|---|---|---|

| Hexaketocyclohexane octahydrate | Dodecahydroxycyclohexane dihydrate | C₆H₁₆O₁₄ |

| Triquinoyl octahydrate | Dodecahydroxycyclohexane dihydrate | C₆H₁₆O₁₄ |

| Cyclohexanehexone octahydrate | Dodecahydroxycyclohexane dihydrate | C₆H₁₆O₁₄ |

Academic Significance and Research Trajectory of Hexaketocyclohexane Derivatives

Despite the historical confusion surrounding its hydrated form, the conceptual structure of hexaketocyclohexane has served as a valuable building block in the synthesis of more complex molecules. The true dodecahydroxycyclohexane dihydrate, often used under its incorrect name, is a key precursor in these reactions. sigmaaldrich.com

A significant area of research involves the synthesis of hexaazatriphenylene derivatives. nih.govsigmaaldrich.com For instance, the condensation reaction of dodecahydroxycyclohexane dihydrate with diaminomaleonitrile (B72808) is used to produce 1,4,5,8,9,11-hexaazatriphenylenehexacarbonitrile (HAT-CN). nih.gov This compound and its derivatives are of interest for their potential applications in:

Organic Electronics: As materials in organic light-emitting diodes (OLEDs) and organic solar cells. nih.gov

Materials Science: For the directed growth of graphene and the synthesis of porous carbon materials with high nitrogen content. nih.gov

Furthermore, derivatives of hexaazatrinaphthylene, which are also synthesized from hexaketocyclohexane precursors, have been investigated for their liquid-crystal, semiconducting, and fluorescent properties. mdpi.com Research has also explored the creation of two-dimensional covalent organic frameworks (COFs) from triquinoxalinylene derivatives, which are seen as promising for energy storage applications in lithium-ion and sodium-ion batteries. nih.gov The development of synthetic methods, such as mechanochemically assisted synthesis and microwave-assisted organic synthesis (MAOS), has aimed to improve the efficiency and environmental friendliness of producing these valuable derivatives. nih.govmdpi.com

Table 2: Key Chemical Compounds Mentioned

| Compound Name | IUPAC Name | Molecular Formula |

|---|---|---|

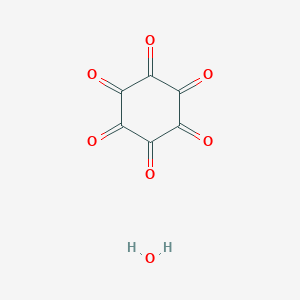

| Hexaketocyclohexane | Cyclohexane-1,2,3,4,5,6-hexone | C₆O₆ |

| Dodecahydroxycyclohexane | Cyclohexane-1,1,2,2,3,3,4,4,5,5,6,6-dodecol | C₆H₁₂O₁₂ |

| Dodecahydroxycyclohexane dihydrate | Cyclohexane-1,1,2,2,3,3,4,4,5,5,6,6-dodecol dihydrate | C₆H₁₆O₁₄ |

| Benzenehexol | Benzene-1,2,3,4,5,6-hexol | C₆H₆O₆ |

| Tetrahydroxy-p-benzoquinone | 2,3,5,6-Tetrahydroxycyclohexa-2,5-diene-1,4-dione | C₆H₄O₆ |

| Decahydroxycyclopentane | Cyclopentane-1,1,2,2,3,3,4,4,5,5-decol | C₅H₁₀O₁₀ |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

cyclohexane-1,2,3,4,5,6-hexone;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6O6.H2O/c7-1-2(8)4(10)6(12)5(11)3(1)9;/h;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUXVUWQMYXFGDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)C(=O)C(=O)C(=O)C(=O)C1=O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry

Oxidation of Cyclohexane (B81311) Derivatives: Classical and Contemporary Approaches

The synthesis of Hexaketocyclohexane hydrate (B1144303) has historically relied on the oxidation of various cyclohexane precursors. Classical methods often involve the use of potent oxidizing agents to transform cyclohexane derivatives into the target molecule. One established route begins with the self-condensation of glyoxal (B1671930) to produce tetrahydroxyquinone, which is then oxidized to Hexaketocyclohexane hydrate. ntis.gov Another early synthesis, dating back to 1862, involved the oxidation of benzenehexol (C₆(OH)₆) or tetrahydroxy-p-benzoquinone (C₆(OH)₄O₂). wikipedia.org

Contemporary approaches continue to utilize strong oxidizing agents under controlled conditions. Agents such as nitric acid, potassium permanganate, and chromium trioxide are commonly employed to carry out the oxidation of cyclohexane derivatives. evitachem.comdtic.mil These reactions are foundational to producing the hydrated form of hexaketocyclohexane. evitachem.com The choice of the specific precursor and oxidizing agent can significantly impact the reaction's progression and the final product's characteristics. evitachem.com It is noteworthy that the compound often referred to as Hexaketocyclohexane octahydrate is structurally identified as dodecahydroxycyclohexane dihydrate, a sixfold geminal diol of cyclohexane. wikipedia.orgevitachem.comnih.gov

Thermal and Solvent-Based Synthesis Routes

Thermal and solvent-based methods are integral to the synthesis of derivatives from this compound and for its use in further chemical constructions. These routes involve specific solvents and temperature profiles to drive the reactions toward the desired products.

One prominent solvent-based method involves reacting Hexaketocyclohexane octahydrate with an excess of diaminomaleonitrile (B72808) in refluxing glacial acetic acid, which results in the formation of hexaazatriphenylenehexacarbonitrile in high yield. ntis.gov Other solvent systems and thermal conditions are also utilized. For instance, a synthesis can be performed by dissolving Hexaketocyclohexane in a 1:1 volume mixture of glacial acetic acid and ethanol (B145695), which is then heated to 118°C for 16 hours. rsc.org In another approach, N-Methyl-2-pyrrolidone (NMP) serves as a high-boiling solvent, with the reaction mixture heated to 175°C for 24 hours. nih.gov

Purely thermal methods have also been developed. One such process involves the thermal polymerization of Hexaketocyclohexane octahydrate by heating it in a muffle furnace. litcatal.com The material is heated to 200°C at a specified rate and held at that temperature for several hours to achieve the desired transformation. litcatal.com

Controlled Reaction Conditions and Yield Optimization in this compound Production

The successful synthesis of this compound and its derivatives is highly dependent on the precise control of reaction conditions. Factors such as temperature, reaction time, and reactant ratios are critical for maximizing yield and ensuring product purity.

For instance, to achieve complete conversion in certain oxidation reactions, elevated temperatures of approximately 135°C may be maintained for as long as 16 hours. evitachem.com In thermal polymerization processes, a controlled heating rate (e.g., 5°C/min) to a target temperature of 200°C, maintained for 6 hours, has been documented. litcatal.com The yield of derivatives can be substantial under optimized conditions; the reaction with diaminomaleonitrile in refluxing acetic acid, for example, can achieve an 81% yield of the resulting hexacarbonitrile. ntis.gov

Alternative synthetic strategies, such as mechanochemistry, have also been explored. The ball milling of Hexaketocyclohexane-octahydrate with diaminomaleonitrile for a short duration (10 minutes) has produced yields of 67%, surpassing some traditional wet-chemical methods in efficiency. nih.gov The optimization of these parameters is a key area of research to make the synthesis more efficient and scalable.

Below is a data table summarizing various synthetic conditions for reactions involving this compound.

| Precursor(s) | Reagents/Solvents | Temperature (°C) | Time | Yield (%) | Product |

| Hexaketocyclohexane octahydrate, Diaminomaleonitrile | Glacial Acetic Acid | Reflux (118°C) | - | 81% | Hexaazatriphenylenehexacarbonitrile ntis.gov |

| Hexaketocyclohexane octahydrate | - | 200°C | 6 h | - | Carbonized material (CRCDs) litcatal.com |

| Hexaketocyclohexane, 3,4-diaminobenzenesulfonic acid | Glacial Acetic Acid, Ethanol | 118°C | 16 h | 80% | TPz-1 rsc.org |

| Hexaketocyclohexane octahydrate, Diaminomaleonitrile | Mechanochemical (ball mill) | Room Temperature | 10 min | 67% | Hexaazatriphenylenehexacarbonitrile nih.gov |

| 3,6-dibromobenzene-1,2,4,5-tetraamine, Hexaketocyclohexane 8H₂O | N-Methyl-2-pyrrolidone (NMP), H₂SO₄ | 175°C | 24 h | - | Covalent Organic Framework nih.gov |

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Crystallographic Studies of Hexaketocyclohexane Hydrate (B1144303) and Polymorphs

The ability of a compound to exist in different crystalline forms, known as polymorphism, is a critical area of study in materials science and pharmaceuticals. ub.eduexcelsusss.com These different forms, or polymorphs, can exhibit distinct physical and chemical properties. excelsusss.com

High-resolution X-ray powder diffraction (XRPD) has been instrumental in characterizing a new polymorph of what was thought to be hexaketocyclohexane octahydrate. acs.orgresearchgate.net The structural properties were determined using a direct-space genetic algorithm for structure solution, followed by Rietveld refinement. acs.orgresearchgate.net This analysis definitively showed that the molecule present in the crystal structure is dodecahydroxycyclohexane (C₆(OH)₁₂), not hexaketocyclohexane (C₆O₆). acs.orgresearchgate.net The crystal structure contains two molecules of water for every molecule of C₆(OH)₁₂, leading to the correct designation as dodecahydroxycyclohexane dihydrate. acs.orgresearchgate.net

The asymmetric unit of this polymorph contains a complex hydrogen-bonding network, with 16 hydrogen-bond donor groups (O-H bonds) and 14 hydrogen-bond acceptor atoms (oxygen atoms). researchgate.net This complexity leads to multiple possible arrangements for intermolecular hydrogen bonds. researchgate.net Detailed analysis suggests a disordered model is the most accurate description, where the hydrogen atoms of the C₆(OH)₁₂ hydroxyl groups and the water molecules are distributed among several different intermolecular O-H···O hydrogen bonds. researchgate.net This new polymorph exhibits one of the highest densities ever reported for an organic material containing only carbon, hydrogen, and oxygen, with a density of 1.926 g cm⁻³ at ambient temperature. researchgate.net

| Parameter | Value |

| Chemical Formula | C₆H₁₆O₈ (C₆(OH)₁₂·2H₂O) |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Density (calculated) | 1.926 g cm⁻³ |

| Hydrogen-bond Donors | 16 |

| Hydrogen-bond Acceptors | 14 |

| Data sourced from crystallographic studies. researchgate.net |

Multinuclear Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of solid materials at a molecular level. whiterose.ac.uk It is particularly valuable for characterizing complex and disordered systems. whiterose.ac.uk

High-resolution solid-state ¹³C NMR data confirmed the structural assignment of dodecahydroxycyclohexane, rather than hexaketocyclohexane. acs.orgresearchgate.net Multinuclear ssNMR, which can probe various nuclei such as ¹H, ¹³C, and ¹⁷O, provides detailed information about the local chemical environment, connectivity, and dynamics of atoms within a crystal lattice. copernicus.orgelsevier.comgoogle.com For hydrated compounds, ssNMR is especially useful for characterizing the hydrogen bonding network and the dynamics of water molecules. copernicus.org Advanced techniques, including multidimensional NMR, can further resolve complex spectra and provide a more complete picture of the molecular structure. whiterose.ac.uknumberanalytics.com

| Nucleus | Information Provided |

| ¹H | Insights into hydrogen bonding, proton dynamics, and proximity between different molecular groups. copernicus.org |

| ¹³C | Confirms the carbon backbone structure and the presence of hydroxyl groups instead of ketones. acs.orgresearchgate.net |

| ¹⁷O | Provides direct information on the oxygen environments, including hydroxyl groups and water molecules. whiterose.ac.uk |

| This table outlines the potential applications of different nuclei in the ssNMR analysis of the compound. |

Vibrational Spectroscopy: Infrared and Raman Spectroscopic Characterization

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of molecules, offering a fingerprint of their chemical structure and bonding. nih.gov These methods are complementary, as their selection rules differ; some vibrations may be active in IR but not in Raman, and vice versa. nih.gov

For hydrated compounds like dodecahydroxycyclohexane dihydrate, vibrational spectroscopy is particularly sensitive to the hydrogen-bonded structure of water and hydroxyl groups. mdpi.com The O-H stretching region (around 3400 cm⁻¹) in the IR and Raman spectra provides detailed information about the strength and geometry of hydrogen bonds. mdpi.com Differences in the vibrational spectra between anhydrous and hydrated forms can reveal the role of water in the crystal structure. researcher.life The analysis of ZnSO₄ hydrates, for instance, has shown how IR and Raman spectra can be used to follow the dehydration process and identify intermediate phases. mdpi.com

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Spectroscopic Technique | Information Gained |

| O-H Stretch | 3000-3600 | IR, Raman | Strength and nature of hydrogen bonds. mdpi.com |

| C-O Stretch | 1000-1200 | IR, Raman | Confirmation of alcohol functional groups. |

| H-O-H Bend | ~1640 | IR, Raman | Presence of water of hydration. mdpi.com |

| C-C Stretch | 800-1200 | Raman | Information on the cyclohexane (B81311) ring conformation. |

| This table presents a general overview of expected vibrational bands and their significance. |

Electronic Spectroscopy: Ultraviolet and Fluorescence Spectroscopic Analysis

Ultraviolet-Visible (UV-Vis) absorption spectroscopy and fluorescence spectroscopy probe the electronic transitions within a molecule. rsc.orgjasco-global.com UV-Vis spectroscopy measures the absorption of light as electrons are promoted from a ground state to an excited state, while fluorescence spectroscopy measures the light emitted as electrons return to the ground state. rsc.orgjasco-global.com

For dodecahydroxycyclohexane, the absence of extensive conjugation or chromophoric groups like ketones means that strong absorptions in the near-UV and visible regions are not expected. The cyclohexane ring with hydroxyl groups is not a chromophore that absorbs in the typical UV-Vis range (200-800 nm). sci-hub.se Any observed fluorescence would likely be weak and dependent on the presence of impurities or specific structural features that create fluorescent centers. researchgate.net The shape and intensity of fluorescence spectra are highly sensitive to the molecular environment, which can sometimes be used to probe subtle structural changes. jasco-global.com

Application of Computational Methods in Structural Elucidation

Computational chemistry has become an indispensable tool for complementing experimental data in structural elucidation. numberanalytics.comfrontiersin.org Methods like Density Functional Theory (DFT) can predict molecular structures, spectroscopic properties (such as NMR chemical shifts and vibrational frequencies), and relative energies of different polymorphs. numberanalytics.com

In the case of dodecahydroxycyclohexane dihydrate, computational modeling could be used to:

Refine Crystal Structures: By comparing computationally predicted structures with experimental X-ray diffraction data, a more accurate structural model can be obtained. rfi.ac.uk

Predict Spectroscopic Data: Calculating NMR chemical shifts and vibrational frequencies can aid in the assignment of experimental spectra. frontiersin.org

Explore Polymorphism: Computational methods can be used to predict the possible crystal packing arrangements and relative stabilities of different polymorphs.

Understand Hydrogen Bonding: Modeling can provide a detailed picture of the complex hydrogen-bonding network, which is difficult to fully characterize experimentally due to the disordered nature of hydrogen atoms. researchgate.net

The integration of computational methods with experimental techniques like X-ray diffraction and ssNMR provides a powerful and comprehensive approach to understanding the complex structure of molecules like dodecahydroxycyclohexane dihydrate. frontiersin.orgrfi.ac.ukacdlabs.com

Chemical Reactivity and Mechanistic Investigations

Oxidation and Reduction Pathways of Hexaketocyclohexane Hydrate (B1144303)

The multiple ketone groups in hexaketocyclohexane hydrate make it susceptible to a variety of oxidation and reduction reactions. smolecule.comevitachem.com These transformations are central to its chemical behavior and have been a subject of scientific inquiry.

Oxidation: While already in a highly oxidized state, hexaketocyclohexane can participate in further oxidative processes, particularly those involving ring cleavage. The reaction with metallic copper under aerobic conditions leads to the formation of croconate (C₅O₅²⁻) and oxalate (B1200264) (C₂O₄²⁻) ligands. colab.ws This transformation is believed to proceed through the initial formation of a Cu(I)(C₆O₆•⁻) species, followed by the addition of oxygen, resulting in ring contraction and elimination to yield the observed products. colab.ws

| Reactant | Reagent/Conditions | Product(s) | Reference |

| Hexaketocyclohexane | Metallic Copper (aerobic) | Croconate, Oxalate | colab.ws |

| Hexaketocyclohexane | Reducing Agents | Cyclohexane (B81311) derivatives with fewer ketones, Hexahydroxybenzene (B1219233) | evitachem.comresearchgate.netingentaconnect.com |

Substitution Reactions and Functional Group Transformations

The ketone functionalities of hexaketocyclohexane are primary sites for substitution and functional group transformations, allowing for the synthesis of a wide range of derivatives. smolecule.com However, the inherent instability of the core structure often leads to rearrangements. dtic.mil

Attempts to prepare derivatives often result in rearrangement to more stable structures like rhodizonic acid and open-ring compounds. dtic.mil Despite this instability, this compound serves as a building block in the synthesis of complex molecules. For instance, it has been used in the preparation of hexaazatriphenylenehexacarbonitrile. sigmaaldrich.comsigmaaldrich.com It also reacts with diamines to form covalent organic frameworks (COFs). kaust.edu.saacs.org

Hydrolysis and Decarboxylation Mechanisms

Hydrolysis: this compound is susceptible to hydrolysis, a reaction where water breaks down the molecule. smolecule.comunacademy.com In the presence of warm water, triquinoyl is known to gradually break down into croconic acid, which contains three keto and two hydroxyl groups. google.com This instability in aqueous environments is a significant characteristic of the compound.

Decarboxylation: Under certain conditions, the ketone groups of hexaketocyclohexane can undergo decarboxylation, which involves the loss of carbon monoxide. researchgate.netmasterorganicchemistry.com This process is a characteristic feature in the mass spectra of related oxocarbons, leading to ring contraction. researchgate.net The decarbonylation of organic solvents can also be a source of carbon monoxide for forming metal-carbonyl complexes. wikipedia.org

Hydration-Dehydration Equilibria and Stability

As mentioned, the compound commonly sold as "hexaketocyclohexane octahydrate" is actually dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O). wikipedia.orgresearchgate.net This indicates a strong tendency for the ketone groups to exist in their hydrated, geminal diol form. The stability of this hydrated form is attributed to an extensive network of hydrogen bonds. dtic.mil

The hydrate is solid up to about 95-100°C, at which point it decomposes. wikipedia.orgdtic.mil It is stable under normal conditions but should be protected from direct sunlight, heat, and moisture. lobachemie.com The dehydration of the hydrated form back to the anhydrous hexaketocyclohexane is challenging due to the inherent stability of the geminal diol structure.

Complex Tautomerism in Hexaketocyclohexane Derivatives

The chemistry of hexaketocyclohexane derivatives is further complicated by the possibility of complex tautomerism. researchgate.netingentaconnect.com Tautomers are isomers that readily interconvert, typically through the migration of a proton. nih.govlibretexts.orgmasterorganicchemistry.com In the case of hexaketocyclohexane derivatives, this can involve keto-enol tautomerism, where a ketone is in equilibrium with an enol form. libretexts.orgmasterorganicchemistry.com

Furthermore, the derivatization of the oxo- and hydroxyl- groups can be superimposed by tautomerism between ortho- and para-quinoid forms. researchgate.netingentaconnect.com This complex interplay of tautomeric forms contributes to the reactivity and the diverse range of structures that can be formed from hexaketocyclohexane.

Dimerization, Ring Contraction, and Decarbonylation Processes

Dimerization, ring contraction, and decarbonylation are important reaction pathways for hexaketocyclohexane and its derivatives. researchgate.netingentaconnect.com

Ring Contraction: As noted earlier, the reaction of hexaketocyclohexane with metallic copper results in ring contraction to form croconate. colab.ws Ring contraction is also observed in the mass spectra of related compounds. researchgate.net This process is a significant pathway for the transformation of the six-membered ring into smaller, often more stable, ring systems. d-nb.inforsc.org

Decarbonylation: The loss of carbon monoxide (decarbonylation) is a key feature in the fragmentation of oxocarbons like hexaketocyclohexane. researchgate.net This process often accompanies ring contraction.

| Process | Description | Key Intermediates/Products | Reference |

| Dimerization | The linking of two molecules. | Not well-documented for hexaketocyclohexane itself, but derivatives can form complex structures. | researchgate.netingentaconnect.com |

| Ring Contraction | The conversion of the six-membered ring to a smaller ring. | Croconic acid, croconate | colab.wsgoogle.com |

| Decarbonylation | The loss of one or more carbon monoxide units. | Often occurs with ring contraction. | researchgate.net |

Derivatization Strategies and Synthetic Utility

Synthesis of Hexaazatriphenylene-Based Compounds and Derivatives

Hexaketocyclohexane hydrate (B1144303) is a key starting material for the synthesis of hexaazatriphenylene (HAT) and its derivatives. These disc-like aromatic molecules are of significant interest in materials science for their electronic and self-assembly properties.

The foundational synthesis involves the condensation reaction of hexaketocyclohexane octahydrate with an excess of diaminomaleonitrile (B72808) in refluxing glacial acetic acid. ntis.gov This reaction proceeds in high yield to form hexaazatriphenylenehexacarbonitrile (HAT-CN), a hydrogen-free, symmetrically branched heterocycle. ntis.govdb-thueringen.de The utility of HAT-CN is further demonstrated by its conversion into a variety of polyfunctional derivatives, including the corresponding hexaamide, hexaacid, hexaester, and trianhydride. ntis.gov

The versatility of this synthetic approach is highlighted by the ability to use different substituted diamines to create a range of functionalized HAT derivatives. For instance, reacting hexaketocyclohexane (HKH) with 4-nitro-1,2-phenylenediamine, followed by the reduction of the nitro groups, yields amino-functionalized hexaazatriphenylene (HATN-[NH₂]₃). mdpi.com These derivatives are explored for applications such as stable organic cathodes in lithium-ion batteries. mdpi.com

Table 1: Synthesis of Hexaazatriphenylene (HAT) Derivatives from Hexaketocyclohexane Hydrate

| Product | Reactant 2 | Conditions | Reference |

| Hexaazatriphenylenehexacarbonitrile (HAT-CN) | Diaminomaleonitrile | Refluxing glacial acetic acid | sigmaaldrich.comntis.gov |

| HATN-[NO₂]₃ | 4-nitro-1,2-phenylenediamine | Not specified | mdpi.com |

| HATN-[NH₂]₃ (from HATN-[NO₂]₃) | Sodium sulfide (B99878) (reducing agent) | Not specified | mdpi.com |

| Hexaazatriphenylene-hexaamide | HAT-CN | Not specified | ntis.gov |

| Hexaazatriphenylene-hexaacid | HAT-CN | Not specified | ntis.gov |

Carbonylation Reactions Facilitated by this compound as a Solid Carbon Monoxide Source

Carbon monoxide (CO) is a fundamental C1 building block in industrial chemistry, but its high toxicity and gaseous nature pose significant handling challenges in laboratory settings. iitk.ac.inwww.gov.uk This has driven the development of solid carbon monoxide surrogates, and hexaketocyclohexane octahydrate has emerged as a practical alternative.

Researchers have established a novel procedure for the copper-catalyzed direct double carbonylation of indoles using hexaketocyclohexane octahydrate as the CO source. nih.govrsc.org In this process, the hydrate presumably decomposes under the reaction conditions to release carbon monoxide in situ. This method allows for the synthesis of double carbonylation products in moderate to good yields when using various alcohols as reaction partners. rsc.org The reaction demonstrates wide functional group tolerance and a broad substrate scope. rsc.orgresearchgate.net This application showcases the utility of this compound in facilitating transition-metal-catalyzed carbonylation reactions without the need for high-pressure gaseous CO. nih.gov

Table 2: Examples of Copper-Catalyzed Double Carbonylation of Indoles using this compound as a CO Source

| Indole Substrate | Alcohol Partner | Yield (%) | Reference |

| 1H-Indole | Methanol | 75 | nih.gov |

| 5-Methoxy-1H-indole | Methanol | 82 | nih.gov |

| 5-Nitro-1H-indole | Methanol | 65 | nih.gov |

| 1H-Indole | Ethanol (B145695) | 72 | nih.gov |

| 1H-Indole | n-Butanol | 68 | nih.gov |

This compound Derivatives in High-Performance Polymer Synthesis

High-performance polymers (HPPs) are materials that can function in extreme environments, exhibiting properties like high thermal stability and robust mechanical strength. invibio.comfostercomp.com Derivatives of this compound serve as crucial monomers in the synthesis of such advanced materials.

A significant application is in the creation of 2D covalent organic frameworks (COFs). By employing a solvothermal reaction between hexaketocyclohexane (HKH) and triphenylenehexamine (TPHA), a new phenazine-linked 2D-COF (named COF-C4N) was synthesized. acs.org Structural analysis confirmed that this material possesses a highly ordered and conjugated crystalline structure, leading to excellent stability and notable performance in metal-free electrocatalytic oxygen evolution reactions (OER). acs.org Similarly, polymers constructed from hexaketocyclohexane and 1,2,4,5-benzenetetramine (B1214210) units have also been reported, further expanding the library of HPPs derived from this scaffold. mdpi-res.com

Table 3: High-Performance Polymers Synthesized from Hexaketocyclohexane (HKH)

| Polymer Type | Co-monomer | Resulting Polymer/Material | Key Application/Property | Reference |

| 2D Covalent Organic Framework | Triphenylenehexamine (TPHA) | COF-C4N | Metal-free electrocatalysis (OER) | acs.org |

| Aromatic Polymer | 1,2,4,5-Benzenetetramine | Poly(phenazine) type polymer | High-performance material | mdpi-res.com |

Emerging Synthetic Transformations Utilizing the Hexaketocyclohexane Scaffold

The unique structure of hexaketocyclohexane, with its six reactive ketone functionalities on a cyclohexane (B81311) ring, makes it a powerful synthetic scaffold for novel chemical transformations. A synthetic scaffold provides the core structure from which a diverse range of complex molecules can be built. rsc.orgresearchgate.net

An emerging application is its use in the synthesis of advanced carbon materials. When this compound is combined with urea (B33335) to form a eutectic mixture and then subjected to thermal transformation at high temperatures (500–800 °C), it yields nitrogen-doped carbon materials with very high surface areas. These porous materials have significant potential in fields such as catalysis and energy storage.

The inherent reactivity of the multiple ketone groups suggests that the hexaketocyclohexane scaffold can participate in a wide variety of other chemical transformations, opening avenues for the design and synthesis of new functional molecules and materials. wikipedia.org

Advanced Applications in Materials Science and Energy Technologies

Covalent Organic Frameworks (COFs) Based on Hexaketocyclohexane Hydrate (B1144303)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high stability, making them suitable for a variety of applications. researchgate.net Hexaketocyclohexane hydrate serves as a key monomer in the synthesis of specific COFs, valued for its six-fold symmetry and reactive ketone groups.

The synthesis of these COFs typically involves a condensation reaction between this compound (or its octahydrate form) and various amine-containing linker molecules. researchgate.netacs.org For instance, a hexaazatrinaphthylene-based COF (HATN-COF) is synthesized through a solvothermal condensation process involving hexaketocyclohexane octahydrate and 2,3,6,7,10,11-hexaiminotriphenylene. acs.org This reaction creates a stable, imine-linked framework with a porous structure. acs.org Another example involves the reaction of hexaketocyclohexane octahydrate with 1,2,4,5-tetraminobenzene tetrahydrochloride to produce a COF with a layered structure. researchgate.netscispace.com

The resulting COFs exhibit high crystallinity and porosity, which are crucial for applications in gas storage and catalysis. researchgate.netacs.org The structure of these materials often consists of stacked two-dimensional layers, creating defined pore structures. scispace.com The properties of the final COF, such as its stability and active sites, are directly influenced by the choice of the linker molecule and the reaction conditions. acs.org

Table 1: Examples of COFs Synthesized from this compound

| COF Name | Precursors | Linkage Type | Key Features |

| HATN-COF | Hexaketocyclohexane octahydrate, 2,3,6,7,10,11-hexaiminotriphenylene | Imine | High crystallinity, porous structure, chemical stability. acs.org |

| hcc-COF | Hexaketocyclohexane octahydrate, 1,2,4,5-tetraminobenzene tetrahydrochloride | Imine | Layered structure, synthesized via solar irradiation. researchgate.net |

| M-HO-COF | Hexaketocyclohexane octahydrate, Melem (B72624) | Ketonenamine | Fibrous morphology, high surface area, visible light absorption. researchgate.net |

This compound in Energy Storage Systems: Cathode Materials and Redox Flow Batteries

The electrochemical properties of molecules derived from this compound make it a significant compound in the field of energy storage. It is particularly investigated as a precursor for organic cathode materials in various battery systems, including aqueous zinc-organic batteries and lithium-ion batteries.

Organic carbonyl compounds, in general, are explored as cathode materials due to their high theoretical capacities. Cyclohexanehexone (C₆O₆), the anhydrous form of this compound, has been reported to exhibit an exceptionally high capacity of 902 mAh g⁻¹ in lithium-ion batteries. mdpi.com This high capacity is attributed to the multiple redox-active carbonyl groups within the molecule. mdpi.com

In the context of aqueous zinc-ion batteries (AZIBs), derivatives of hexaketocyclohexane are used to synthesize high-performance cathode materials. For example, a π-conjugated nitrogen-containing heterocyclic compound, TNHATN, is synthesized from hexaketocyclohexane and demonstrates an outstanding specific capacity. nih.gov The introduction of multiple redox-active sites and electron-withdrawing groups into the molecular structure derived from hexaketocyclohexane is a key strategy for developing high-performance organic cathodes. nih.gov Similarly, phenanthroline-covalent organic frameworks (PA-COFs), created through the condensation of 2,3,7,8-phenazinetetramine and hexaketocyclohexane, serve as cathode materials with rich active sites and abundant pores that facilitate reversible ion intercalation, leading to high capacity and excellent cycling stability in AZOBs. mdpi-res.com

Furthermore, this compound is utilized in the development of aqueous organic redox flow batteries (AORFBs), a promising technology for large-scale energy storage. Current time information in Bangalore, IN.nih.gov It is used as a starting material in the synthesis of multi-electron organic redoxmers. researchgate.netCurrent time information in Bangalore, IN. For instance, it is a precursor in the synthesis of TPz-1, a compound investigated for its electrochemical properties in flow battery systems. researchgate.netCurrent time information in Bangalore, IN. The design of such organic molecules aims to achieve high aqueous solubility and stable cycling performance, which are critical for practical AORFBs. rsc.org

Table 2: Performance of Energy Storage Materials Derived from Hexaketocyclohexane

| Material | Battery Type | Role | Reported Capacity | Key Finding |

| Cyclohexanehexone (C₆O₆) | Lithium-Ion Battery | Cathode | 902 mAh g⁻¹ at 20 mA g⁻¹ | Ultrahigh capacity due to multiple carbonyl groups. mdpi.com |

| TNHATN | Aqueous Zinc-Ion Battery | Cathode | 324.6 mAh g⁻¹ at 0.04 A g⁻¹ | Multiple redox sites and electron-withdrawing groups enhance performance. nih.gov |

| PA-COF | Aqueous Zinc-Organic Battery | Cathode | 247 mAh g⁻¹ at 0.1 A g⁻¹ | Abundant pores and active sites promote reversible ion intercalation. mdpi-res.com |

| TPz-1 | Aqueous Organic Redox Flow Battery | Redoxmer Precursor | Not specified | Serves as a building block for six-electron organic redoxmers. researchgate.netCurrent time information in Bangalore, IN. |

Photocatalytic Applications of this compound Derivatives

Derivatives of this compound are being explored as components in novel photocatalytic systems. These materials leverage the unique electronic properties of extended π-conjugated systems for applications such as organic synthesis and water splitting.

Hexaketocyclohexane octahydrate is a key precursor in the synthesis of hexaazatriphenylene-hexacarbonitrile (HAT-CN). researchgate.net This is achieved by refluxing hexaketocyclohexane octahydrate with diaminomaleonitrile (B72808) in acetic acid. researchgate.net The resulting HAT-CN can be used to create electron-deficient acceptor sites in semiconductors. When doped into poly(heptazine imides), a form of carbon nitride, the hexaazatriphenylene units enhance the oxidative power of the photocatalyst and extend its light absorption into the near-infrared region. researchgate.net This enhanced power has been demonstrated in the oxygen evolution from water under visible light. researchgate.net

Furthermore, COFs synthesized using hexaketocyclohexane derivatives have shown significant promise as heterogeneous photocatalysts. For example, a COF named M-HO-COF, prepared from melem and hexaketocyclohexane octahydrate, exhibits a fibrous morphology and high surface area, leading to enhanced photocatalytic performance in the degradation of organic dyes. researchgate.net Another example is Hex-Aza-COF-3, a metal-free, visible-light-activated heterogeneous photocatalyst. acs.orgpolyu.edu.hk This COF, containing phenazine (B1670421) and hexaazatriphenylene units, is used for the selective oxidative [3+2] cycloaddition of phenols with olefins to synthesize 2,3-dihydrobenzofurans, a scaffold present in many bioactive natural products. acs.orgpolyu.edu.hk The rigid heterocyclic units in the COF enhance visible light absorption and improve charge transport, leading to excellent activity and stability. acs.org

The key to the photocatalytic activity of these derivatives lies in their tunable electronic structure, high surface area, and the ability to generate and separate charge carriers upon light irradiation. nih.govnih.gov

Table 3: Photocatalytic Applications of Hexaketocyclohexane Derivatives

| Derivative/Material | Application | Mechanism/Key Feature |

| Hexaazatriphenylene-hexacarbonitrile (HAT-CN) doped Carbon Nitride | Oxygen evolution from water | Creates electron-deficient acceptor sites, enhancing oxidative power. researchgate.net |

| M-HO-COF | Photodegradation of organic dyes | High surface area and visible light absorption due to heptazine units in the COF backbone. researchgate.net |

| Hex-Aza-COF-3 | Synthesis of 2,3-dihydrobenzofurans | Metal-free heterogeneous photocatalysis under visible light; enhanced charge transport. acs.orgpolyu.edu.hk |

Electrocatalytic Performance of this compound-Derived Materials

Materials derived from this compound are also demonstrating potential in the field of electrocatalysis, particularly for the oxygen evolution reaction (OER) and oxygen reduction reaction (ORR), which are critical for various energy conversion and storage technologies.

COFs synthesized from hexaketocyclohexane serve as precursors for efficient electrocatalysts. For instance, a nitrogen-rich COF, COF-C4N, can be synthesized using hexaketocyclohexane. This framework possesses active carbon sites and demonstrates good crystallinity and stability. In electrocatalysis, COF-C4N achieves a low overpotential for the OER, a key reaction in water splitting and metal-air batteries. The high surface area and porous nature of the COF facilitate mass transfer, which is crucial for efficient electrocatalytic activity.

The pyrolysis of polyazine, which can be synthesized using precursors related to hexaketocyclohexane chemistry, can yield mesoporous nitrogen-doped carbon materials. These materials have shown high electrocatalytic activity for the ORR. The performance is attributed to a combination of a reasonable surface area, mesoporous structure, and a high content of accessible pyridinic-N sites, which act as effective active centers for oxygen reduction.

The synergistic effects between the structural properties of the derived materials (e.g., porosity, high surface area) and the engineered active sites (e.g., N-doping, specific carbon sites) are central to their electrocatalytic performance.

Table 4: Electrocatalytic Performance Data

| Material | Reaction | Onset Potential (vs. RHE) | Tafel Slope (mV dec⁻¹) | Key Finding |

| COF-C4N | OER | 349 mV @ 10 mA cm⁻² (overpotential) | 64 | Active C sites and high stability contribute to good OER performance. |

| NMC-700 (N-doped carbon) | ORR | 0.969 V | 87 | High content of pyridinic-N provides effective active sites for ORR. frontiersin.org |

Role in Advanced Biomaterial Scaffolds

The application of this compound in the field of advanced biomaterial scaffolds is an area of emerging research interest. Biomaterials are engineered to interact with biological systems for medical purposes, including tissue engineering, where scaffolds provide a temporary structure for cells to grow and form new tissue. smolecule.com

The inherent properties of this compound, such as its high water solubility and potential for biocompatibility, make it a theoretical candidate for the development of novel biomaterials. smolecule.com Its structure, featuring multiple ketone groups, offers potential sites for chemical modification, allowing it to be integrated into larger polymer networks like hydrogels. smolecule.com Hydrogels are particularly attractive for tissue engineering due to their high water content and structural similarity to the natural extracellular matrix. mdpi.comnih.gov

Researchers are exploring how materials based on hexaketocyclohexane might support cell growth and function. smolecule.com The concept involves using it as a building block or cross-linking agent to create scaffolds with tailored mechanical properties and biodegradability. wjps.ir The high polarity and hydrated nature of the compound could potentially enhance the cytocompatibility of scaffolds. smolecule.comnih.gov However, detailed research findings and specific examples of this compound being successfully incorporated into functional biomaterial scaffolds are currently limited in published literature. The investigation remains at an exploratory stage, focusing on the potential of this compound as a versatile scaffold component for applications in regenerative medicine. mdpi-res.comsmolecule.com

Theoretical and Computational Chemistry of Hexaketocyclohexane Hydrate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for elucidating the electronic structure and reactivity of hexaketocyclohexane. researchgate.netscispace.comnih.gov These methods allow for the investigation of molecular orbitals, charge distribution, and the energetic landscape of chemical reactions.

First-principles investigations have been conducted on cyclohexanehexaone (C₆O₆) and its corresponding anion (C₆O₆⁻) to determine their geometric structures, stability, and electronic properties. researchgate.net Such calculations provide insight into the molecule's high electrophilicity, which is a result of the six electron-withdrawing carbonyl groups. The electronic structure is key to understanding its reactivity, especially its tendency to react with nucleophiles like water. rsc.org

DFT calculations can model the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For C₆O₆, the LUMO is expected to have a very low energy, corresponding to its high susceptibility to reduction and nucleophilic attack. The calculated properties are crucial for predicting its behavior in chemical reactions.

Table 1: Calculated Electronic Properties of C₆O₆ (Illustrative)

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO-LUMO Gap | ~2.5 eV | Indicates chemical reactivity and electronic transition energy. |

| Electron Affinity | High / Positive | Reflects the molecule's strong tendency to accept electrons. |

| Ionization Potential | High | Energy required to remove an electron from the molecule. |

| Mulliken Atomic Charges | Positive on Carbon, Negative on Oxygen | Shows the high polarity of the C=O bonds. |

Note: Specific values depend heavily on the level of theory and basis set used. This table is for illustrative purposes.

Reactivity descriptors derived from conceptual DFT, such as chemical potential, hardness, and the Fukui function, can be calculated to predict the most likely sites for nucleophilic or electrophilic attack. For hexaketocyclohexane, these calculations invariably point to the carbonyl carbons as the primary sites for nucleophilic addition, such as hydration. nih.gov

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational technique for studying the behavior of molecules over time, making them ideal for investigating the intermolecular interactions between hexaketocyclohexane and water molecules. uiuc.edurug.nl These simulations can reveal detailed information about the structure and dynamics of the hydration shell surrounding the C₆O₆ molecule. livecomsjournal.org

In an MD simulation of hexaketocyclohexane hydrate (B1144303), the system would consist of one or more C₆O₆ molecules and a large number of explicit water molecules in a simulation box with periodic boundary conditions. uiuc.edu The interactions between all atoms are governed by a force field, which includes terms for bonded and non-bonded (van der Waals and electrostatic) interactions. Various water models, such as SPC or TIP3P, can be employed to simulate the solvent environment realistically. wikipedia.org

The primary intermolecular interactions expected between C₆O₆ and water are hydrogen bonds. The carbonyl oxygen atoms of hexaketocyclohexane act as hydrogen bond acceptors, while the hydrogen atoms of water act as donors. MD simulations can quantify these interactions by calculating:

Radial Distribution Functions (RDFs): The RDF, g(r), for water oxygen atoms around the carbonyl carbons and for water hydrogens around the carbonyl oxygens would reveal the structured arrangement of water in the first and subsequent hydration shells.

Hydrogen Bond Analysis: Algorithms can count the number of hydrogen bonds formed, their average lifetime, and their geometric properties (distance and angle).

Solvation Free Energy: This thermodynamic quantity, which can be calculated using advanced MD techniques, indicates the stability of the molecule in an aqueous solution.

These simulations would demonstrate how water molecules cluster around the electrophilic carbonyl carbons, pre-organizing for the hydration reaction that leads to the more stable gem-diol structures. rsc.org

Prediction of Spectroscopic Parameters from First Principles

Quantum chemical calculations are routinely used to predict various spectroscopic parameters from first principles, providing a powerful complement to experimental measurements. mdpi.com For a transient and reactive species like hexaketocyclohexane, calculated spectra can be invaluable for its identification and characterization.

Vibrational Spectroscopy (IR & Raman): DFT calculations can predict the harmonic and anharmonic vibrational frequencies of C₆O₆. The most prominent features in the calculated infrared (IR) spectrum would be the intense stretching frequencies associated with the six carbonyl (C=O) groups. The exact positions of these bands are sensitive to the molecule's symmetry and can be used to confirm its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts for ¹³C and ¹⁷O nuclei can be calculated. Due to the high oxidation state of the carbonyl carbons, the ¹³C NMR spectrum is expected to show a signal at a significantly downfield chemical shift. Calculations for related compounds have successfully predicted NMR chemical shifts, aiding in the identification of specific tautomers and isomers.

Table 2: Predicted Spectroscopic Data for C₆O₆ (Illustrative)

| Spectroscopy Type | Parameter | Predicted Value (Illustrative) | Notes |

|---|---|---|---|

| Infrared (IR) | C=O Stretch | 1750-1800 cm⁻¹ | A strong, possibly broad, absorption band is expected. |

| ¹³C NMR | δ (C=O) | 170-180 ppm | Chemical shift is relative to TMS. |

| ¹⁷O NMR | δ (C=O) | > 300 ppm | Highly sensitive to the electronic environment. |

Note: These are typical ranges for carbonyl compounds; precise values require specific high-level calculations.

These computational tools allow for the creation of a theoretical spectroscopic profile of hexaketocyclohexane, which is essential for guiding experimental efforts to detect this elusive molecule, for instance, in the gas phase or in non-aqueous, non-nucleophilic solvents. researchgate.net

Computational Studies of Redox Potentials and Mechanisms

Hexaketocyclohexane is the ultimate oxidation product in the redox series that begins with hexahydroxybenzene (B1219233), passing through intermediates like tetrahydroxy-1,4-benzoquinone and rhodizonic acid. researchgate.netingentaconnect.com Computational chemistry provides critical tools for understanding the thermodynamics and mechanisms of these electron-transfer processes.

The redox potential of a molecule, which measures its tendency to be reduced or oxidized, can be calculated using quantum chemical methods. substack.comcanterbury.ac.nz The standard approach involves calculating the Gibbs free energy change (ΔG) for the reduction reaction (C₆O₆ + ne⁻ → [C₆O₆]ⁿ⁻). This requires accurate calculation of the energies of both the neutral and reduced species in solution, often using a polarizable continuum model (PCM) to account for solvation effects. canterbury.ac.nz

Computational Challenges:

Charged Species: Accurately calculating the solvation energy of anions is notoriously difficult for computational models. substack.comdu.edu

Multi-electron Processes: The reduction of C₆O₆ can involve multiple, sequential electron transfers, each with its own redox potential.

Despite these challenges, DFT calculations can provide valuable trends and relative redox potentials. chemrxiv.org For instance, studies on substituted quinones show how electron-withdrawing or -donating groups systematically shift the redox potential, a result that can be accurately reproduced and predicted by DFT. chemrxiv.org For C₆O₆, calculations would confirm its extremely high redox potential, making it a very powerful oxidizing agent. Computational studies can also elucidate the detailed mechanism of the oxidation of hexahydroxybenzene to C₆O₆, mapping out the multi-step pathway involving proton and electron transfers. researchgate.net

Advanced Modeling of Tautomeric States and Energy Landscapes

While hexaketocyclohexane itself does not have conventional tautomers, the concept of exploring energy landscapes is critical for understanding its stability relative to its hydrated forms. chemrxiv.org The formation of gem-diol hydrates from the carbonyl groups can be considered a form of structural isomerism, and computational modeling is essential for comparing the thermodynamic stability of these different states.

Theoretical studies have shown that for many small cyclic oxocarbons, the fully dehydrated keto-form is significantly less stable than its hydrated gem-diol counterpart. rsc.org For C₆O₆, the equilibrium lies heavily towards the dodecahydroxycyclohexane (C₆(OH)₁₂) structure in the presence of water. This is due to the relief of ring strain and the unfavorable electrostatic interactions between adjacent, highly polar carbonyl groups in C₆O₆.

Computational methods can map the potential energy surface for the sequential hydration of C₆O₆: C₆O₆ + nH₂O ⇌ C₆O₆·(H₂O)ₙ → C₆(OH)₂(O)₄·(H₂O)ₙ₋₁ → ... → C₆(OH)₁₂

By calculating the energies of the reactants, products, and transition states for each hydration step, a complete energy landscape can be constructed. These calculations consistently show that each successive hydration step is thermodynamically favorable. Advanced methods can also explore the potential for valence tautomerism in related anionic species, which is a known phenomenon in the broader class of oxocarbons. d-nb.info The generation of aromatic anions from this class of compounds makes them a favorite subject for theoretical and computational chemists. researchgate.netingentaconnect.com

Emerging Research Directions and Future Perspectives

Integration of Hexaketocyclohexane Hydrate (B1144303) in Novel Functional Materials Design

The highly functionalized nature of hexaketocyclohexane hydrate makes it an ideal starting point for the design of advanced functional materials with unique electronic and structural properties.

Researchers have successfully utilized this compound as a key building block in the synthesis of various innovative materials:

π-conjugated Systems: It is a crucial precursor for creating water-soluble π-conjugated hexaazatrinaphthylenes and their derivatives. sigmaaldrich.com These materials are of interest for their electronic properties and potential applications in organic electronics.

Semiconducting Polymers: The compound is used to produce advanced semiconducting polymers. evitachem.com These polymers have shown promise in applications such as solar water splitting, a critical process for renewable energy generation. evitachem.comsigmaaldrich.com

Energy Storage Materials: this compound has been investigated for its role in developing ultrahigh capacity cathode materials for lithium-ion batteries. msesupplies.com Furthermore, its derivatives are being explored as organic redoxmers for aqueous redox flow batteries (AORFBs), which are promising for large-scale energy storage. rsc.orgresearchgate.net By reacting hexaketocyclohexane with substituted diaminobenzenes, researchers can synthesize multi-electron redox-active molecules suitable for these batteries. rsc.orgresearchgate.net

Two-Dimensional Covalent Organic Frameworks (2D-COFs): Through a solvothermal reaction with triphenylenehexamine (TPHA), hexaketocyclohexane (HKH) has been used to create a novel phenazine-linked 2D-COF. acs.org This material, driven by theoretical design, exhibits a highly conjugated structure and has been demonstrated as a metal-free electrocatalyst for the oxygen evolution reaction (OER). acs.org

Biomaterials: The high water solubility and potential for biocompatibility of this compound have opened avenues for its exploration in the development of biomaterials. smolecule.com These materials could be used in applications like drug delivery systems and tissue engineering scaffolds. smolecule.com

| Functional Material | Precursors | Key Application/Finding | Reference |

|---|---|---|---|

| Hexaazatriphenylenehexacarbonitrile (HAT-CN) | Hexaketocyclohexane octahydrate, Diaminomaleonitrile (B72808) | Used in OLEDs, organic solar cells, and synthesis of N-rich porous carbons. | evitachem.comntis.gov |

| Six-Electron Organic Redoxmers (e.g., TPz-1) | This compound, 3,4-diaminobenzenesulfonic acid | High-capacity electrolytes for aqueous redox flow batteries. | rsc.orgresearchgate.net |

| Phenazine-linked 2D-COF (COF-C4N) | Hexaketocyclohexane (HKH), Triphenylenehexamine (TPHA) | Metal-free electrocatalyst for oxygen evolution reaction (OER). | acs.org |

| Semiconducting Polymers | Hexaketocyclohexane octahydrate | Photocatalytic solar water splitting. | evitachem.comsigmaaldrich.com |

| Amino-functionalized Hexaazatriphenylene | Hexaketocyclohexane (HKH), 4-nitro-1,2-phenylenediamine | Stable organic cathode for lithium-ion batteries. | mdpi.com |

Development of Advanced Synthetic Methodologies for Enhanced Control and Efficiency

Traditional synthesis methods often rely on solution-based chemistry, which can be time-consuming and generate significant waste. beilstein-journals.org Emerging research focuses on developing more efficient, scalable, and environmentally friendly synthetic techniques.

A prime example is the advancement in the synthesis of hexaazatriphenylenehexacarbonitrile (HAT-CN) from hexaketocyclohexane octahydrate and diaminomaleonitrile. ntis.gov Advanced methodologies are moving beyond conventional solution-phase reactions, which typically involve refluxing in glacial acetic acid. ntis.gov

Mechanochemistry (Ball-Milling): A significant leap forward has been the application of mechanochemistry, specifically vibratory ball milling, to synthesize organic molecules. beilstein-journals.orgnih.gov This solvent-free or liquid-assisted grinding (LAG) approach offers several advantages over traditional methods:

Increased Efficiency: Reaction times can be dramatically reduced. nih.gov

Higher Yields: Mechanochemical methods can lead to improved product yields.

Sustainability: By minimizing or eliminating solvents, these methods align with the principles of green chemistry. beilstein-journals.org

Versatility: The technique has been successfully applied to a range of substrates that are inaccessible through solution-based processes. researchgate.net

For instance, the synthesis of polyimides has been achieved with yields of 99% in under an hour using a "beat and heat" approach that combines ball milling with thermal treatment. researchgate.net Similarly, the use of salts like NaCl as a solid solvent in ball milling has been shown to efficiently produce hierarchically porous metal-organic frameworks (MOFs). rsc.org These advanced techniques hold great promise for the synthesis of hexaketocyclohexane derivatives, making them more accessible for various applications. numberanalytics.com

Deeper Mechanistic Understanding of Complex Reactions and Pathways

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic protocols and designing novel molecules. Research into the reactions of this compound is actively exploring the pathways through which it transforms into more complex structures.

The primary reaction pathway investigated is the condensation reaction , particularly with diamine compounds. ntis.gov The synthesis of hexaazatriphenylene-based molecules serves as a key model for these studies. The general mechanism involves:

Nucleophilic Attack: The amino groups of a diamine molecule attack the carbonyl carbons of this compound.

Dehydration: A series of condensation and dehydration steps follow, leading to the formation of a highly conjugated, planar heterocyclic system.

The reaction conditions, such as the solvent and temperature, play a critical role. For example, the synthesis of TPz-1, an organic redoxmer, is conducted by dissolving hexaketocyclohexane and 3,4-diaminobenzenesulfonic acid in a mixture of glacial acetic acid and ethanol (B145695) at 118 °C for 16 hours. rsc.org This indicates that the reaction requires elevated temperatures to proceed efficiently. evitachem.com

Further studies are focused on:

Hydrolysis and Decarboxylation: Understanding how the compound behaves in acidic or basic conditions, where it may undergo hydrolysis or lose carbon dioxide, leading to ring fragmentation. smolecule.com

Redox Reactions: Investigating the reduction of the multiple ketone groups to form various cyclohexane (B81311) derivatives or its oxidation to other products. evitachem.com One study explored the reaction of hexaketocyclohexane with metallic copper, which led to ring contraction and the formation of croconate and oxalate (B1200264) ligands. colab.ws

Hydration/Dehydration Processes: Elucidating the kinetics and mechanisms of hydration and dehydration, which are important for applications like thermochemical heat storage. d-nb.info

Expanding the Scope of Derivatization and Chemical Scaffold Utilization

The structure of hexaketocyclohexane, with its six reactive ketone groups arranged on a cyclohexane ring, makes it a highly valuable and versatile chemical scaffold. smolecule.comosti.gov A scaffold in medicinal chemistry refers to a core structure from which a library of diverse compounds can be generated. ekb.egnih.gov

The future of this compound research lies in expanding its use as a foundational molecule for creating diverse chemical libraries for various applications:

Pharmaceutical Research: The ketone groups can participate in a wide range of biological interactions, making derivatives of hexaketocyclohexane promising candidates for drug discovery. smolecule.com Studies have already indicated that some derivatives exhibit promising activity against cancer cells. smolecule.com By reacting hexaketocyclohexane with different functionalized diamines, a vast library of compounds can be synthesized and screened for biological activity.

Combinatorial Chemistry: The polyfunctional nature of the scaffold is ideal for combinatorial approaches to generate new molecules. nih.gov By systematically reacting it with a variety of building blocks, researchers can rapidly create large collections of related compounds.

Materials Science: As previously discussed, derivatization is key to tuning the properties of materials for specific applications, from electronics to energy storage. msesupplies.comacs.org For example, attaching different functional groups to the hexaazatriphenylene core, which is derived from hexaketocyclohexane, can alter its solubility, electronic levels, and self-assembly behavior. mdpi.com

Q & A

Q. What are the primary methods for synthesizing and isolating hexaketocyclohexane hydrate?

this compound (C₆O₆·8H₂O) is typically obtained through hydration of the anhydrous form (C₆O₆). However, the anhydrous form is thermodynamically unstable and rarely isolated due to its propensity to hydrolyze. The commercially available hydrate is synthesized via controlled hydration under mild conditions, though structural studies reveal discrepancies (e.g., the hydrate may actually be dodecahydroxycyclohexane (C₆(OH)₁₂) with two water molecules, forming C₆(OH)₁₂·2H₂O) .

Q. How is the crystal structure of this compound determined experimentally?

Structural characterization employs powder X-ray diffraction (PXRD) combined with Rietveld refinement and solid-state ¹³C NMR spectroscopy. For example, PXRD analysis revealed that the hydrate’s structure comprises C₆(OH)₁₂·2H₂O rather than the presumed C₆O₆·8H₂O, with hydrogen-bond disorder confirmed via Rietveld refinement. High-resolution solid-state NMR further validated the absence of sp² carbons, confirming full hydroxylation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Safety Data Sheets (SDS) classify the compound as harmful via dermal contact (H312) and inhalation (H332). Key precautions include:

- Use of PPE (gloves, lab coats, eye protection).

- Conducting experiments in fume hoods to minimize inhalation risks.

- Storing the compound in airtight containers away from heat due to thermal sensitivity. Note: Critical toxicity data (e.g., carcinogenicity) remain unavailable, necessitating conservative handling .

Advanced Research Questions

Q. How can contradictions in structural data between commercial samples and theoretical models be resolved?

Commercial "hexaketocyclohexane octahydrate" is often misidentified. Structural analysis (PXRD, NMR) demonstrates that the material is dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O), not the anhydrous C₆O₆. Researchers must validate purity and structure via PXRD and NMR before experimental use, especially in studies requiring precise electronic properties .

Q. What role does this compound play in photocatalytic applications?

Aza-CMP nanosheets, synthesized from hexaketocyclohexane and benzenetetramine, exhibit oxygen evolution activity in water splitting when combined with FeCl₃. The compound’s electron-deficient structure facilitates hole accumulation on carbon atoms, though mechanistic details require further validation via computational modeling (e.g., DFT) and in situ spectroscopy .

Q. How do computational studies address challenges in isolating anhydrous hexaketocyclohexane for anion-π interaction studies?

Theoretical models predict that anhydrous C₆O₆, though unstable, could form ultra-strong anion-π interactions due to its planar, electron-deficient π-system. However, experimental isolation is hindered by rapid hydrolysis. Strategies include stabilizing the anhydrous form in inert matrices (e.g., cryogenic matrices or non-aqueous solvents) and using time-resolved spectroscopy to probe transient states .

Q. How does hydration affect the mechanical and electronic properties of hexaketocyclohexane derivatives?

Hydration converts sp² carbonyl carbons in C₆O₆ to sp³ hydroxyl groups in C₆(OH)₁₂, drastically altering electronic properties (e.g., loss of π-conjugation). This shift reduces potential for applications requiring conductivity but enhances hydrogen-bonding capacity, relevant in crystal engineering. The hydrate’s high density (1.926 g/cm³) also makes it a candidate for high-density organic materials .

Methodological Recommendations

- Structural Validation : Always combine PXRD with solid-state NMR to confirm hydrate composition.

- Computational Modeling : Use DFT to predict electronic properties and guide experimental isolation strategies.

- Safety Mitigation : Adopt tiered risk assessments when toxicity data are incomplete.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.